![molecular formula C10H8N2S2 B562386 [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione CAS No. 101028-40-4](/img/structure/B562386.png)

[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

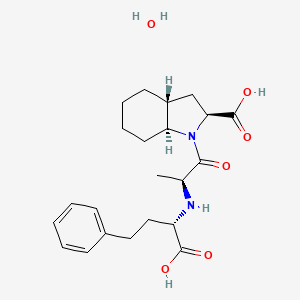

2,2’-Bipyridine is a heterocyclic compound with the formula (C5H4N)2. It is a bipyridine, consisting of two pyridyl rings joined at the 2 position .

Synthesis Analysis

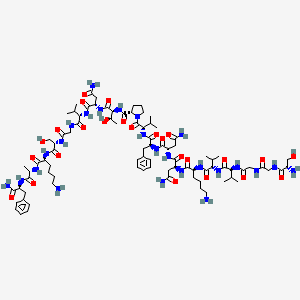

The synthesis of related compounds often involves the reaction of 2,2’-bipyridine with other reagents. For example, the synthesis of a complex was achieved by reacting stoichiometric quantities of 2,2’-bipyridine with Co(phen)2(H2O)23 in refluxing ethanol .Molecular Structure Analysis

The structure of 2,2’-bipyridine derivatives depends on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion .Chemical Reactions Analysis

Bipyridinium salts, which are related to 2,2’-bipyridine, are popular due to their applications in redox flow batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4,4’-Bis(1H-benzimidazol-2-yl)-2,2’-bipyridine has a density of 1.4±0.1 g/cm3, a boiling point of 766.4±70.0 °C at 760 mmHg, and a molar refractivity of 116.9±0.3 cm3 .Aplicaciones Científicas De Investigación

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : Lewis et al. developed an efficient method to synthesize 2,2’-bipyridine macrocycles, which serve as versatile intermediates for rotaxane synthesis. These macrocycles are challenging to access but can now be obtained in remarkable yields (typically >65%) from simple starting materials. The macrocycles are efficiently converted to rotaxanes under AT-CuAAC conditions .

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : The compound forms complexes with metal ions (e.g., PdII and PtII) and nucleobases. By analyzing the NMR spectra, researchers have identified various binding modes, including 1:1, 1:2, and 2:2 complexes. Understanding these interactions aids in designing functional materials .

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : PdII complexes containing 2,2’-bipyridine-4,4’(1H,1’H)-dithione ligands were synthesized. These complexes exhibit CO-releasing properties, making them interesting candidates for controlled CO delivery in biomedical applications .

Rotaxane Synthesis

Metal Complexes and Binding Modes

CO-Releasing Properties

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-sulfanylidene-1H-pyridin-2-yl)-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGFTBGCXCYEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)C2=CC(=S)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718707 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101028-40-4 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)